molecular formula C14H10N2O6 B12102545 (4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone

(4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone

Cat. No.: B12102545
M. Wt: 302.24 g/mol
InChI Key: CTFMGLVNKYPDBV-UHFFFAOYSA-N
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Description

(4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone is an organic compound that belongs to the class of aromatic ketones It features two nitrophenyl groups and a methoxy group attached to a central methanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone typically involves the reaction of 4-methoxy-3-nitrobenzoyl chloride with 3-nitrobenzene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired ketone product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Types of Reactions:

    Reduction: The nitro groups in this compound can be reduced to amine groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.

    Oxidation: The aromatic rings can be oxidized to form quinones using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as halides, bases like sodium hydroxide.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products:

    Reduction: Formation of (4-amino-3-nitrophenyl)(3-nitrophenyl)methanone.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of quinone derivatives.

Scientific Research Applications

(4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro groups can undergo reduction to form reactive intermediates that can interact with nucleophilic sites in biomolecules, potentially leading to antimicrobial or anticancer activity.

Comparison with Similar Compounds

  • (3-Chlorophenyl)(4-methoxy-3-nitrophenyl)methanone
  • (4-Methylphenyl)(3-nitrophenyl)methanone
  • (4-Methoxy-3-nitrophenyl)boronic acid

Comparison: (4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone is unique due to the presence of both methoxy and nitro groups on the aromatic rings, which can influence its reactivity and potential applications. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific research and industrial purposes.

Properties

Molecular Formula

C14H10N2O6

Molecular Weight

302.24 g/mol

IUPAC Name

(4-methoxy-3-nitrophenyl)-(3-nitrophenyl)methanone

InChI

InChI=1S/C14H10N2O6/c1-22-13-6-5-10(8-12(13)16(20)21)14(17)9-3-2-4-11(7-9)15(18)19/h2-8H,1H3

InChI Key

CTFMGLVNKYPDBV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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